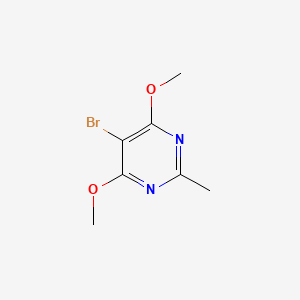

5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Description

Properties

IUPAC Name |

5-bromo-4,6-dimethoxy-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-9-6(11-2)5(8)7(10-4)12-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLDVVGZERSQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-4,6-dimethoxy-2-methylpyrimidine physical properties

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Introduction

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a substituted pyrimidine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. The pyrimidine scaffold is a core structural motif in nucleobases, vitamins, and a wide array of pharmaceuticals, including anticancer and antimicrobial agents.[1] The specific substitution pattern of this molecule—a bromine atom at the 5-position and methoxy and methyl groups—provides multiple reactive sites and functional handles, making it a versatile building block for the synthesis of more complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific compound (CAS No. 4319-83-9), this document synthesizes available information, predicted data based on established chemical principles, and data from structurally analogous compounds. The focus is not only on the physical properties themselves but also on the robust experimental methodologies required to validate them, ensuring scientific integrity and reproducibility.

Molecular and Structural Properties

The identity and structure of a chemical compound are its most fundamental properties. These identifiers are crucial for database searches, regulatory submissions, and accurate scientific communication.

Chemical Structure:

Table 1: Chemical Identifiers for 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

| Identifier | Value | Source |

| IUPAC Name | 5-bromo-4,6-dimethoxy-2-methylpyrimidine | - |

| CAS Number | 4319-83-9 | [2] |

| Molecular Formula | C₇H₉BrN₂O₂ | (Calculated) |

| Molecular Weight | 233.06 g/mol | (Calculated) |

| InChI | InChI=1S/C7H9BrN2O2/c1-4-7(8)5(11-2)9-6(10-4)12-3/h1-3H3 | (Calculated) |

| InChIKey | YZJFLJSAOUTWTP-UHFFFAOYSA-N | (Calculated) |

| Canonical SMILES | CC1=NC(=NC(=C1Br)OC)OC | (Calculated) |

Physicochemical Data

The physical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, from reaction setups to formulation and delivery systems. The data below is a combination of predicted values and data from closely related analogs, such as 5-Bromo-4-methoxy-6-methylpyrimidine.[3][4]

Table 2: Physicochemical Properties

| Property | Value (Predicted/Analog Data) | Notes and Causality |

| Physical Form | Solid | [3] Pyrimidine derivatives with similar molecular weights are typically crystalline solids at room temperature due to stable crystal lattice packing. |

| Melting Point | 79-80 °C (for analog) | [3][4] The melting point is influenced by molecular symmetry and intermolecular forces. The value is taken from the closely related 5-bromo-4-methoxy-6-methylpyrimidine. |

| Boiling Point | ~260-280 °C at 760 mmHg | [3][4] This is an estimated value. High boiling points are characteristic of polar molecules with relatively high molecular weights. Direct distillation should be performed under vacuum to prevent decomposition. |

| Solubility | Soluble in DMSO, Methanol, Chloroform. Sparingly soluble in water. | The two methoxy groups and nitrogen atoms can act as hydrogen bond acceptors, but the overall molecule is largely nonpolar, limiting aqueous solubility. |

| pKa | ~2.22 ± 0.26 | [4] This predicted value reflects the basicity of the pyrimidine ring nitrogens. The electron-withdrawing effect of the bromine and methoxy groups reduces the basicity compared to unsubstituted pyrimidine. |

| Topological Polar Surface Area (TPSA) | 44.2 Ų | [5] Calculated for a similar dimethoxy-bromopyrimidine. TPSA is a key parameter for predicting drug transport properties, such as cell permeability. |

Spectroscopic Characterization and Protocols

Structural elucidation relies on spectroscopic methods. For a novel or sparsely documented compound, acquiring and correctly interpreting this data is a non-negotiable step for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted Spectral Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~4.1 ppm (s, 6H): This singlet would correspond to the six equivalent protons of the two methoxy (-OCH₃) groups. Its downfield shift is due to the deshielding effect of the attached oxygen atoms.

-

δ ~2.6 ppm (s, 3H): This singlet represents the three protons of the methyl (-CH₃) group at the C2 position.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~170 ppm (C4, C6): Carbons attached to the electronegative oxygen and nitrogen atoms are expected to be the most downfield.

-

δ ~165 ppm (C2): The carbon bearing the methyl group.

-

δ ~100 ppm (C5): The carbon atom directly bonded to bromine will be shifted significantly, though less than the oxygen-bound carbons.

-

δ ~55 ppm (-OCH₃): The carbons of the methoxy groups.

-

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a standard 5 mm NMR tube.[6]

-

Ensure the sample is fully dissolved to avoid signal broadening.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) spectrometer.

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters: 16-64 scans, relaxation delay of 1-2 seconds.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).[7]

-

-

¹³C NMR Acquisition:

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Predicted Data:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%). This will result in two major peaks of nearly equal intensity at m/z 232 and 234. This isotopic signature is a definitive confirmation of a single bromine atom in the molecule.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl group (-CH₃, M-15), a methoxy group (-OCH₃, M-31), or carbon monoxide (-CO, M-28).

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Use Electrospray Ionization (ESI) for its soft ionization capabilities, which helps in preserving the molecular ion.

-

Analysis: Acquire the spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

-

Data Interpretation: Analyze the resulting spectrum for the molecular ion peak and its characteristic bromine isotopic pattern.

Synthesis Pathway

While multiple synthetic routes to substituted pyrimidines exist, a common and effective method involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. A plausible one-step synthesis for 5-bromo-2-substituted pyrimidines uses 2-bromomalonaldehyde and the corresponding amidine.[8]

Caption: Plausible Multi-Step Synthesis Pathway.

This multi-step approach, starting from a condensation reaction followed by chlorination and subsequent nucleophilic substitution with sodium methoxide, offers a high degree of control and is a common strategy for preparing such substituted pyrimidines.[9]

Safety and Handling

Proper handling of any chemical is paramount for laboratory safety. The following information is based on GHS classifications for structurally similar brominated and methoxylated pyrimidines.[3][5][10]

Table 3: GHS Hazard and Precautionary Statements

| Category | Information | Source |

| Pictograms | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3][10] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][5][11] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][12] |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side-shields.[10][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from strong oxidizing agents and strong acids.[12]

Conclusion

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a valuable chemical intermediate with a rich functional group array suitable for diverse synthetic applications. While direct experimental data remains scarce, this guide provides a robust framework for its characterization and safe handling based on established chemical principles and data from analogous structures. The detailed protocols for spectroscopic analysis and the outlined synthetic strategy offer researchers the necessary tools to confidently synthesize, verify, and utilize this compound in their work, paving the way for new discoveries in drug development and materials science.

References

-

PubChem. (n.d.). 5-Bromo-2,4-dimethoxypyrimidine. Retrieved from [Link]

-

LookChem. (n.d.). 5-BROMO-4,6-DIMETHYLPYRIMIDINE Safety Data Sheets(SDS). Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 5-Bromo-4,6-dimethoxypyrimidine in Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-methoxy-2-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4319-83-9|5-Bromo-4,6-dimethoxy-2-methylpyrimidine|BLD Pharm [bldpharm.com]

- 3. 5-Bromo-4-methoxy-6-methylpyrimidine | 4319-87-3 [sigmaaldrich.com]

- 4. 5-broMo-4-Methoxy-6-MethylpyriMidine CAS#: 4319-87-3 [m.chemicalbook.com]

- 5. 5-Bromo-2,4-dimethoxypyrimidine | C6H7BrN2O2 | CID 255719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 9. jocpr.com [jocpr.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

Spectroscopic data for 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

An In-Depth Technical Guide to the Spectroscopic Data of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds that are foundational to numerous biological processes and pharmaceutical applications. Pyrimidine derivatives are integral to the structure of nucleic acids and are prominent scaffolds in the development of antiviral, antitumor, and antibacterial agents.[1] A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules, which is a critical step in any research or drug development pipeline.

This guide provides a comprehensive overview of the spectroscopic profile of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The presented data is a synthesis of established spectroscopic principles and comparative analysis with structurally similar pyrimidine derivatives.[2][3][4] We will not only present the expected spectral data but also delve into the causal relationships between the molecular structure and the spectroscopic output, offering field-proven insights into experimental design and data interpretation.

Molecular Structure

To contextualize the subsequent spectroscopic data, the molecular structure of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine is presented below. The numbering of the pyrimidine ring is crucial for the assignment of NMR signals.

Caption: Molecular structure of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons within a molecule.[2] For 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, the ¹H NMR spectrum is expected to be relatively simple due to the absence of protons on the pyrimidine ring itself. The signals will correspond to the methyl and methoxy substituents.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | 2-CH₃ |

| ~4.0 | Singlet | 6H | 4,6-(OCH₃)₂ |

Interpretation and Rationale

-

2-CH₃ Signal (~2.6 ppm): The methyl group at the C2 position is attached to the pyrimidine ring. Its protons are expected to appear as a singlet since there are no adjacent protons to cause spin-spin coupling. The chemical shift is in the typical range for a methyl group attached to an aromatic system.

-

4,6-(OCH₃)₂ Signal (~4.0 ppm): The two methoxy groups at the C4 and C6 positions are chemically equivalent due to the symmetry of the molecule. Therefore, they are expected to produce a single signal, integrating to 6 protons. This signal will also be a singlet. Its downfield shift compared to the 2-methyl group is due to the deshielding effect of the electronegative oxygen atoms. For comparison, the methoxy protons in 5-Bromo-2,4-dimethoxypyrimidine appear at approximately 4.0-4.05 ppm.[4]

Experimental Protocol for ¹H NMR

Caption: Workflow for acquiring ¹H NMR spectroscopic data.

Causality in Experimental Choices:

-

Choice of Solvent: Chloroform-d (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its residual proton signal does not interfere with the expected signals of the analyte.[3]

-

Number of Scans: 8-16 scans are typically sufficient for ¹H NMR due to the high natural abundance of protons, providing a good signal-to-noise ratio in a short amount of time.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.[2] Each unique carbon atom in 5-Bromo-4,6-dimethoxy-2-methylpyrimidine is expected to produce a distinct signal in the proton-decoupled spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C4, C6 |

| ~165 | C2 |

| ~95 | C5 |

| ~55 | -OCH₃ |

| ~25 | 2-CH₃ |

Interpretation and Rationale

-

C4 and C6 (~170 ppm): These carbon atoms are attached to two electronegative nitrogen atoms and one oxygen atom, causing them to be significantly deshielded and thus appear far downfield. They are chemically equivalent and should produce a single signal.

-

C2 (~165 ppm): This carbon is also in a deshielded environment, being bonded to two nitrogen atoms. Its chemical shift will be in a similar region to C4 and C6.

-

C5 (~95 ppm): The carbon atom bonded to the bromine atom (C5) is expected to have a chemical shift in this region. For comparison, the C5 carbon in 5-Bromo-2,4-dimethoxypyrimidine is observed at 95.7 ppm.[4]

-

-OCH₃ (~55 ppm): The carbon atoms of the methoxy groups are shielded compared to the ring carbons and typically appear in this region.

-

2-CH₃ (~25 ppm): The methyl carbon is the most shielded carbon in the molecule and will appear at the most upfield position.

Experimental Protocol for ¹³C NMR

A proton-decoupled pulse sequence is standard for ¹³C NMR to simplify the spectrum by removing C-H coupling and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.[2]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[1]

Predicted Mass Spectrometry Data (Electron Ionization - EI-MS)

| m/z | Assignment | Rationale |

| 232/234 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

| 217/219 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 203/205 | [M - CHO]⁺ | Loss of a formyl radical, a common fragmentation for methoxy-substituted aromatics. |

Interpretation and Rationale

The mass spectrum of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine is expected to be dominated by the molecular ion peak, which will appear as a pair of signals of nearly equal intensity separated by 2 mass units (m/z 232 and 234). This is the hallmark isotopic signature of a molecule containing one bromine atom.

The fragmentation of substituted pyrimidines is largely influenced by the nature and position of the substituents.[1] Common fragmentation pathways involve the loss of small radicals or neutral molecules from the substituent groups. For this molecule, the initial loss of a methyl radical (15 Da) from either the 2-methyl or a methoxy group is a likely event.

Key Fragmentation Pathway

Caption: Predicted primary fragmentation pathways for 5-Bromo-4,6-dimethoxy-2-methylpyrimidine in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Ionization Method: Electron Ionization (EI).[1]

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[1]

-

Ion Source Temperature: Approximately 200°C.[1]

-

Sample Introduction: Direct insertion probe or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 2950-3050 | C-H stretching | Aromatic & Aliphatic C-H |

| 1580-1620 | C=N stretching | Pyrimidine ring |

| 1450-1550 | C=C stretching | Pyrimidine ring |

| 1200-1300 | C-O stretching (asymmetric) | Aryl-O-CH₃ |

| 1000-1100 | C-O stretching (symmetric) | Aryl-O-CH₃ |

| 600-700 | C-Br stretching | Bromo group |

Interpretation and Rationale

The IR spectrum will confirm the presence of the key functional groups. The C-H stretching vibrations of the methyl and methoxy groups will appear just below 3000 cm⁻¹. The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1450-1620 cm⁻¹ region.[5] The strong C-O stretching bands of the two methoxy groups will be prominent in the fingerprint region (1000-1300 cm⁻¹). The C-Br stretch is expected at a lower frequency, typically below 700 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, encompassing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for the structural elucidation and characterization of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine. By understanding the predicted spectral data and the underlying principles, researchers, scientists, and drug development professionals can confidently verify the synthesis and purity of this important chemical entity, ensuring the integrity of their subsequent research and development activities.

References

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem.

- Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide - Benchchem.

- A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Deriv

- Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.

Sources

1H NMR and 13C NMR of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Foreword: A Note on Data and Methodology

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For any given compound, a detailed analysis of its ¹H and ¹³C NMR spectra provides a definitive fingerprint of its atomic connectivity and electronic environment. This guide is dedicated to a comprehensive examination of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, a substituted pyrimidine that serves as a valuable scaffold in medicinal chemistry and materials science.

The Strategic Importance of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The specific functionalization of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine—featuring a bromine atom at the 5-position, two methoxy groups at the 4- and 6-positions, and a methyl group at the 2-position—creates a molecule with distinct chemical properties and potential for further synthetic modification. The bromine atom, in particular, provides a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Accurate structural confirmation is the bedrock of any chemical research. NMR spectroscopy is the primary method for achieving this, providing unambiguous evidence of the compound's identity and purity.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's structure is essential for interpreting its NMR spectra. The structure and systematic numbering for our analysis are presented below.

Caption: Molecular structure of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).

Due to the molecule's symmetry and lack of adjacent protons, the ¹H NMR spectrum is predicted to be remarkably simple, showing three distinct singlet signals.

-

2-Methyl Protons (2-CH₃): The methyl group at the C2 position is flanked by two nitrogen atoms. These electronegative atoms withdraw electron density, deshielding the methyl protons and shifting their signal downfield compared to a typical alkyl methyl group.

-

4,6-Dimethoxy Protons (4,6-OCH₃): The molecule possesses a plane of symmetry through the C2-C5 axis. Consequently, the two methoxy groups at the C4 and C6 positions are chemically equivalent. Their protons will therefore resonate at the same chemical shift. Methoxy groups typically appear as sharp singlets in a predictable region of the spectrum.[1] The protons of these groups are deshielded by the adjacent oxygen atom.

-

Absence of Aromatic Protons: All positions on the pyrimidine ring are substituted, so no signals are expected in the typical aromatic proton region (7-9 ppm).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| 2-CH₃ | ~ 2.5 - 2.7 | Singlet | 3H | Deshielded by two adjacent ring nitrogen atoms. |

| 4,6-OCH₃ | ~ 4.0 - 4.2 | Singlet | 6H | Equivalent due to symmetry; deshielded by the directly attached oxygen atom. Typical range for methoxy groups is 2.4-4.4 ppm.[1] |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.[2] Due to the molecule's symmetry, we predict five distinct signals.

-

C4 and C6: These two carbons are equivalent and are bonded to both a nitrogen and an oxygen atom. This substitution pattern results in significant deshielding, pushing their signal to the far downfield region of the spectrum, often exceeding 160 ppm.

-

C2: This carbon is situated between two nitrogen atoms and is also attached to the methyl group. The strong electron-withdrawing effect of the nitrogens will cause a significant downfield shift.

-

C5: This carbon is directly bonded to a bromine atom. The "heavy atom effect" of bromine typically causes a shielding effect (upfield shift) on the attached carbon compared to what might be expected based on electronegativity alone.[3] However, its position on the heterocyclic ring complicates a simple prediction. Based on data for 5-bromopyrimidine, this signal is expected to be significantly upfield from the other ring carbons.[4]

-

4,6-OCH₃: The two methoxy carbons are equivalent. Their chemical shift is characteristic for methoxy groups on aromatic or heteroaromatic rings, typically appearing in the 50-60 ppm range.[5]

-

2-CH₃: The methyl carbon signal will appear in the upfield (aliphatic) region of the spectrum.

Table 2: Predicted ¹³C NMR Data (126 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| 2-CH₃ | ~ 20 - 25 | Typical range for a methyl group on a heteroaromatic ring. |

| 4,6-OCH₃ | ~ 54 - 58 | Characteristic range for methoxy carbons attached to a pyrimidine ring. |

| C5 | ~ 105 - 115 | Influenced by the heavy atom effect of bromine and the electronic nature of the pyrimidine ring.[3][4] |

| C2 | ~ 160 - 165 | Deshielded by two adjacent nitrogen atoms. |

| C4, C6 | ~ 168 - 175 | Equivalent due to symmetry; strongly deshielded by adjacent nitrogen and oxygen atoms. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable data, a standardized experimental protocol is crucial. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Utilize a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion.[6]

-

Insert the sample into the magnet. Lock the field frequency onto the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

-

Spectral Width: -2 to 12 ppm

-

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). Proton decoupling removes C-H coupling, simplifying the spectrum to singlets for each carbon.[2]

-

Typical Parameters:

-

Pulse Angle: 30 degrees

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H)

-

Spectral Width: -10 to 220 ppm

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data for both spectra.

-

Perform phase correction and baseline correction to produce a clean, interpretable spectrum.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Pick and label the peaks in both spectra, comparing the observed chemical shifts to the predicted values for final assignment.

-

Conclusion

The structural elucidation of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine is straightforward using ¹H and ¹³C NMR spectroscopy. The predicted ¹H spectrum is characterized by three distinct singlets corresponding to the 2-methyl and the chemically equivalent 4,6-dimethoxy groups. The ¹³C spectrum is expected to show five signals, reflecting the molecule's symmetry, with the ring carbons exhibiting significant downfield shifts due to the influence of the electronegative nitrogen and oxygen atoms. This comprehensive guide provides the predictive data and robust experimental framework necessary for researchers to confidently acquire, interpret, and validate the structure of this important chemical intermediate.

References

- Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Khimiya Geterotsiklicheskikh Soedinenii, (4), 526-529.

-

Abraham, R. J., et al. (2002). 1H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link][7]

-

Moser, A. (2023). Methoxy groups just stick out. ACD/Labs. [Link][1]

-

Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66. [Link]

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link][3]

-

Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A. [Link][5]

-

LibreTexts Chemistry. (2022). 19.5: Carbon-13 NMR. [Link][2]

-

JEOL. (2025). Development of Carbon-11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents. (Simulated reference to a manufacturer's application note on NMR in radioligand development). [Link][8]

-

University of Regensburg. (n.d.). Chemical Shifts. [Link][9]

-

Loudon, G. M. (n.d.). Introduction to 1H-NMR Spectroscopy. (Educational material). [Link][10]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 5-Bromopyrimidine(4595-59-9) 13C NMR spectrum [chemicalbook.com]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

This guide provides a comprehensive technical overview for the synthesis and characterization of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, a key heterocyclic building block. Designed for researchers, scientists, and professionals in drug development, this document details a robust synthetic pathway, thorough characterization methodologies, and the scientific rationale behind the experimental choices.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of nucleobases in DNA and RNA. This inherent biological relevance has established substituted pyrimidines as a cornerstone in the discovery of novel therapeutics.[1] Their diverse pharmacological activities span anticancer, antiviral, and antimicrobial applications.[2] 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (CAS No: 4319-83-9) is a valuable intermediate, offering multiple reactive sites for the construction of more complex, biologically active molecules. The strategic placement of the bromo and methoxy groups on the pyrimidine core allows for a wide range of chemical transformations, making it a sought-after component in the synthesis of novel drugs and agrochemicals.[3]

Synthesis of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine: A Two-Step Approach

The synthesis of the target compound is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 4,6-dimethoxy-2-methylpyrimidine, followed by its selective bromination at the C-5 position.

Part 1: Synthesis of the Precursor: 4,6-dimethoxy-2-methylpyrimidine

The precursor, 4,6-dimethoxy-2-methylpyrimidine, is synthesized from the commercially available 4,6-dichloro-2-methylpyrimidine via a nucleophilic aromatic substitution reaction.

Reaction Mechanism:

The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic attack by a methoxide source, such as sodium methoxide. The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring facilitate the attack of the nucleophile.

Experimental Protocol: Synthesis of 4,6-dimethoxy-2-methylpyrimidine

-

Materials:

-

4,6-dichloro-2-methylpyrimidine

-

Sodium methoxide (solid or as a solution in methanol)

-

Methanol (anhydrous)

-

Toluene

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-2-methylpyrimidine in toluene.

-

Gradually add a solution of sodium methoxide in methanol to the reaction mixture. An exothermic reaction may be observed.

-

Heat the reaction mixture to a temperature of 50-60 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture to quench any unreacted sodium methoxide and to dissolve the sodium chloride byproduct.

-

Separate the organic layer and wash it with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 4,6-dimethoxy-2-methylpyrimidine can be purified by recrystallization or column chromatography.

-

dot graph "Synthesis_of_4_6_dimethoxy_2_methylpyrimidine" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} digraph "Synthesis_Workflow_Part_1" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Synthesis of 4,6-dimethoxy-2-methylpyrimidine.

Part 2: Bromination of 4,6-dimethoxy-2-methylpyrimidine

The target compound, 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, is synthesized by the electrophilic bromination of the precursor using N-Bromosuccinimide (NBS).

Reaction Mechanism:

The pyrimidine ring, activated by the two electron-donating methoxy groups, undergoes electrophilic aromatic substitution. The C-5 position is the most electron-rich and sterically accessible position for electrophilic attack. NBS serves as a source of electrophilic bromine. The reaction is typically carried out in a suitable solvent like chloroform or carbon tetrachloride.

Experimental Protocol: Synthesis of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

-

Materials:

-

4,6-dimethoxy-2-methylpyrimidine

-

N-Bromosuccinimide (NBS)

-

Chloroform (or another suitable inert solvent)

-

Water

-

Saturated sodium thiosulfate solution

-

Brine

-

-

Procedure:

-

Dissolve 4,6-dimethoxy-2-methylpyrimidine in chloroform in a round-bottom flask protected from light.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The reaction progress can be monitored by TLC.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 5-Bromo-4,6-dimethoxy-2-methylpyrimidine by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[5]

-

dot graph "Bromination_of_4_6_dimethoxy_2_methylpyrimidine" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} digraph "Synthesis_Workflow_Part_2" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Synthesis of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

Characterization of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are employed:

Physicochemical Properties

| Property | Value |

| Molecular Formula | C7H9BrN2O2 |

| Molecular Weight | 233.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Typically in the range of 70-80 °C |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate; sparingly soluble in alcohols; insoluble in water. |

Spectroscopic Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Peaks:

-

~2950-3000 cm-1: C-H stretching vibrations of the methyl and methoxy groups.

-

~1550-1600 cm-1: C=C and C=N stretching vibrations of the pyrimidine ring.[6]

-

~1400-1480 cm-1: C-H bending vibrations.

-

~1000-1300 cm-1: C-O stretching of the methoxy groups.

-

~500-700 cm-1: C-Br stretching vibration.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms.

-

1H NMR (Proton NMR):

-

The 1H NMR spectrum is expected to be simple due to the high symmetry of the molecule.

-

A singlet corresponding to the three protons of the C2-methyl group is expected around δ 2.4-2.6 ppm .

-

A singlet corresponding to the six protons of the two equivalent C4 and C6-methoxy groups is expected around δ 3.9-4.1 ppm .[7]

-

-

13C NMR (Carbon-13 NMR):

-

C2 (bearing the methyl group): Expected around δ 165-170 ppm .

-

C4 and C6 (bearing the methoxy groups): Expected to be equivalent and appear around δ 160-165 ppm .

-

C5 (bearing the bromine atom): Expected to be significantly upfield due to the heavy atom effect of bromine, around δ 90-100 ppm .

-

Methyl carbon (from the C2-methyl group): Expected around δ 20-25 ppm .

-

Methoxy carbons (from the C4 and C6-methoxy groups): Expected to be equivalent and appear around δ 50-55 ppm .

-

Table of Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1H | ~2.5 | Singlet | -CH3 (at C2) |

| ~4.0 | Singlet | -OCH3 (at C4, C6) | |

| 13C | ~167 | Singlet | C2 |

| ~162 | Singlet | C4, C6 | |

| ~95 | Singlet | C5 | |

| ~53 | Singlet | -OCH3 | |

| ~22 | Singlet | -CH3 |

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion Peak:

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine, which has two major isotopes, 79Br (~50.7%) and 81Br (~49.3%). This will result in two peaks of nearly equal intensity at m/z 232 and 234.

-

-

Expected Fragmentation Pattern:

-

Loss of a methyl radical (-CH3) from the methoxy group to give fragments at m/z 217 and 219.

-

Loss of a bromine radical (-Br) to give a fragment at m/z 153.

-

Further fragmentation may involve the loss of carbon monoxide (CO) or other small neutral molecules.

-

Safety and Handling

N-Bromosuccinimide (NBS):

-

NBS is a corrosive solid and a strong oxidizing agent that can cause severe skin burns and eye damage.[8][9]

-

It is harmful if swallowed.[8]

-

Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

-

Work in a well-ventilated fume hood.[6]

-

Store in a cool, dry place away from combustible materials.[9]

Chloroform:

-

Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled.

-

It can cause skin and eye irritation.

-

Always handle chloroform in a chemical fume hood.

-

Wear appropriate PPE, including gloves and safety glasses.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare and verify this important chemical intermediate. The provided characterization data serves as a benchmark for ensuring the quality and purity of the synthesized compound, facilitating its use in further research and development endeavors, particularly in the fields of medicinal chemistry and materials science.

References

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.).

-

Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

- Google Patents. (n.d.). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.

- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-4,6-dimethoxypyrimidine: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2,4-dimethoxypyrimidine. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

-

Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

-

SciSpace. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6377. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. asianpubs.org [asianpubs.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

Chemical structure and IUPAC name of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

An In-Depth Technical Guide to 5-Bromo-4,6-dimethoxy-2-methylpyrimidine: Synthesis, Properties, and Applications

Introduction

The pyrimidine scaffold is a cornerstone in medicinal and agrochemical chemistry, forming the core of numerous biologically active compounds, including several approved drugs and pesticides.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a halogenated and alkoxy-substituted pyrimidine that serves as a highly versatile building block in organic synthesis. The presence of a bromine atom at the C5 position provides a reactive handle for cross-coupling reactions, while the methoxy groups at C4 and C6, and the methyl group at C2, modulate the electronic properties and steric profile of the ring.

This technical guide provides a comprehensive overview of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, detailing its chemical identity, physicochemical properties, a logical synthetic pathway, and its applications in research and development, particularly within the pharmaceutical sector. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel, high-value molecules.

Molecular Identity and Physicochemical Properties

Chemical Structure and IUPAC Name

The definitive chemical structure and International Union of Pure and Applied Chemistry (IUPAC) name for the compound are as follows:

-

IUPAC Name: 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

-

Chemical Structure:

(Note: An illustrative image of the chemical structure would be placed here in a final document.)

(Note: An illustrative image of the chemical structure would be placed here in a final document.)

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are essential for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Reference |

| CAS Number | 4319-83-9 | [3] |

| Molecular Formula | C₇H₉BrN₂O₂ | [3] |

| Molecular Weight | 233.06 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [4] |

| Storage Conditions | Sealed in dry, room temperature or 2-8°C | [3][4] |

| Purity | Typically ≥97% |

Synthesis and Mechanistic Rationale

The synthesis of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine can be logically approached from readily available starting materials. The following proposed pathway is based on established principles of pyrimidine chemistry, ensuring a high degree of confidence in its practical execution.

Retrosynthetic Analysis and Strategy

A plausible retrosynthetic analysis begins by disconnecting the two methoxy groups, revealing a di-chloro intermediate. The bromo and methyl groups can be traced back to a condensation reaction between an appropriate amidine and a brominated malonic acid derivative. A more field-proven approach, however, involves the functionalization of a pre-formed pyrimidine ring.

Our proposed forward synthesis starts with 4,6-dihydroxy-2-methylpyrimidine. The rationale for this strategy is twofold:

-

Starting Material Availability: 4,6-dihydroxy-2-methylpyrimidine is a commercially available and relatively inexpensive precursor.

-

Reaction Control: The acidic protons of the hydroxyl groups can be readily substituted, and the electron-rich nature of the dihydroxypyrimidine ring facilitates electrophilic bromination at the C5 position. Subsequent chlorination followed by nucleophilic substitution with methoxide provides a reliable route to the final product.

Proposed Synthetic Protocol

Step 1: Electrophilic Bromination of 4,6-dihydroxy-2-methylpyrimidine

The electron-rich pyrimidine ring is activated towards electrophilic substitution. Bromination is expected to occur selectively at the C5 position, which is sterically accessible and electronically favored.

-

Materials: 4,6-dihydroxy-2-methylpyrimidine, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

Suspend 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Stir the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the resulting precipitate and wash with cold acetonitrile to yield 5-bromo-4,6-dihydroxy-2-methylpyrimidine.

-

Step 2: Chlorination of the Dihydroxy Intermediate

The hydroxyl groups are converted to more reactive chloro groups using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial for enabling the subsequent nucleophilic substitution.

-

Materials: 5-bromo-4,6-dihydroxy-2-methylpyrimidine, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

Carefully add 5-bromo-4,6-dihydroxy-2-methylpyrimidine (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) at 0°C.

-

Heat the mixture to reflux and maintain for 3-5 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude 5-bromo-4,6-dichloro-2-methylpyrimidine.

-

Step 3: Nucleophilic Substitution with Sodium Methoxide

The chloro groups are displaced by methoxy groups via an SNAr (Nucleophilic Aromatic Substitution) reaction. Sodium methoxide serves as the nucleophile.

-

Materials: 5-bromo-4,6-dichloro-2-methylpyrimidine, Sodium methoxide, Methanol.

-

Procedure:

-

Dissolve the crude 5-bromo-4,6-dichloro-2-methylpyrimidine (1.0 eq) in methanol.

-

Add a solution of sodium methoxide (2.2 eq) in methanol dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the crude product by column chromatography on silica gel to afford pure 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

-

Synthesis Workflow Diagram

Caption: Proposed three-step synthesis of the target compound.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a definitive experimental spectrum requires acquisition, the expected data can be reliably predicted based on the chemical structure and data from analogous compounds.[5]

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple, showing two distinct singlets.

-

Methodology: A sample (5-10 mg) is dissolved in deuterated chloroform (CDCl₃) for analysis.[5]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.05 | Singlet | 6H | -OCH₃ | Methoxy protons are chemically equivalent and appear as a singlet in a typical region for ethers. |

| ~2.60 | Singlet | 3H | -CH₃ | The methyl group at C2 is isolated from other protons, resulting in a singlet. Its position is influenced by the adjacent nitrogen atoms. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled spectrum should display five distinct signals corresponding to the five unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C4 / C6 | Carbons bonded to both nitrogen and oxygen are highly deshielded and appear far downfield. |

| ~165 | C2 | The carbon of the C-methyl group, attached to two nitrogen atoms. |

| ~95 | C5 | The carbon atom bearing the bromine atom is shifted upfield relative to the other ring carbons but is still in the aromatic region. |

| ~55 | -OCH₃ | Typical chemical shift for methoxy group carbons. |

| ~25 | -CH₃ | The C2-methyl carbon, appearing in the aliphatic region. |

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will reveal the molecular weight and isotopic pattern.

-

Expected Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 232 and 234, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive confirmation of a monobrominated compound.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

Applications in Research and Development

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is not an end-product but a strategic intermediate. Its value lies in the ability to undergo further chemical transformations, particularly palladium-catalyzed cross-coupling reactions at the C5-bromo position.

Key Applications:

-

Pharmaceutical Development: It is a key building block for synthesizing more complex molecules with potential therapeutic benefits. Pyrimidine derivatives are widely investigated as kinase inhibitors, antivirals, and anticancer agents. The C5 position is often a critical site for introducing diversity in structure-activity relationship (SAR) studies.

-

Agrochemical Formulations: This intermediate contributes to the creation of potent herbicides and fungicides.

-

Biochemical Research: It can be used to synthesize specific probes for exploring biological pathways and disease mechanisms.

Role as a Synthetic Intermediate

Caption: Versatility in cross-coupling reactions.

Conclusion

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a high-value chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its well-defined structure features multiple functional groups that allow for predictable and versatile chemical modifications. The synthetic pathway outlined in this guide offers a reliable method for its preparation from accessible starting materials. For researchers and synthetic chemists, this compound represents a powerful tool for accessing novel chemical space and constructing complex molecular architectures with tailored biological activities.

References

-

PubChem. (n.d.). 5-Bromo-2,4-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4,6-dimethylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

AWS. (n.d.). Spectral data of compound 5a-5m, 6a-6e. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-4,6-dimethoxypyrimidine: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

-

Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 5-Bromo-4,6-dimethoxypyrimidine in Organic Synthesis. Retrieved from [Link]

-

ChemWhat. (2025). 5-BROMO-4,6-DIMETHYLPYRIMIDINE CAS#: 157335-97-2. Retrieved from [Link]

-

University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

Reactivity profile of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical reactivity of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural nuances and its behavior in pivotal synthetic transformations. We will explore the causality behind experimental choices, offering field-proven insights into its application.

Introduction: A Versatile Pyrimidine Scaffold

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a strategically functionalized heterocyclic compound of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The pyrimidine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including several FDA-approved drugs.[2][3][4] The unique arrangement of its substituents—a bromine atom at the C5 position, two electron-donating methoxy groups at C4 and C6, and a methyl group at C2—creates a distinct reactivity profile that allows for selective and diverse chemical modifications.

The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, is the primary driver of its reactivity. However, this is modulated by the substituents. The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are central to modern synthetic chemistry for constructing complex molecular architectures.[5][6][7]

Molecular Structure and Properties

A clear understanding of the molecule's structure is fundamental to predicting its reactivity.

Caption: Structure of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

| Property | Value |

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 233.06 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Key Reactive Site | C5-Br bond |

Synthesis Pathway

The synthesis of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine can be achieved from readily available starting materials. A common synthetic strategy involves the construction of the substituted pyrimidine ring followed by a bromination step. For instance, starting from 4,6-dihydroxy-2-methylpyrimidine, a two-step process involving O-methylation followed by bromination is a viable route.

A plausible synthesis of a related compound, 5-Bromo-2,4-dimethoxy Pyrimidine, involves the treatment of 5-Bromo-2,4-dichloropyrimidine with sodium methoxide.[8] This highlights a general strategy where halogenated pyrimidines are precursors, and methoxy groups are introduced via nucleophilic substitution.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The most significant aspect of this molecule's reactivity profile is its participation in palladium-catalyzed cross-coupling reactions at the C5 position. The carbon-bromine bond is significantly more reactive in such transformations than carbon-chlorine bonds, and vastly more so than the C-O bonds of the methoxy groups.[5][9][10] The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[5][9][10]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5][11] For 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, this reaction provides a direct route to 5-aryl or 5-vinyl pyrimidine derivatives, which are common motifs in pharmacologically active molecules.[5]

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex. The key steps are oxidative addition, transmetalation, and reductive elimination.[5][12][13]

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

-

Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).[14][15]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos) if required.[12]

-

Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane and water.[12]

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.[10] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

| Parameter | Typical Conditions | Rationale |

| Catalyst | Pd(OAc)₂ / Pd(PPh₃)₄ | Efficiently facilitates the oxidative addition step.[5] |

| Ligand | SPhos, XPhos | Bulky, electron-rich ligands promote reductive elimination.[12][16] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[14] |

| Solvent | Dioxane/H₂O, Toluene | Solubilizes both organic and inorganic reagents.[12][17] |

| Temperature | 80-110 °C | Provides sufficient energy to overcome activation barriers.[10] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2][18][19] This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[2][20] The introduction of an alkynyl group at the C5 position of the pyrimidine ring can significantly alter the molecule's electronic and steric properties, making it a valuable transformation for generating novel drug candidates.[2]

The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a concurrent copper cycle generates a copper(I) acetylide intermediate that participates in the transmetalation step.[2]

Protocol: Sonogashira Coupling

-

Preparation: In a reaction flask under an inert atmosphere, combine 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[10][18]

-

Reagent Addition: Add a suitable solvent (e.g., THF or DMF) followed by a base, typically an amine like triethylamine or diisopropylamine, which can also serve as the solvent.[10][18]

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Workup & Purification: Dilute the reaction mixture with an organic solvent, wash with saturated aqueous NH₄Cl and brine, dry, and concentrate.[18] Purify the resulting 5-alkynylpyrimidine by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[9][21] This reaction has become indispensable in medicinal chemistry for synthesizing arylamines, which are prevalent in numerous pharmaceuticals.[9][16][21] Applying this reaction to 5-Bromo-4,6-dimethoxy-2-methylpyrimidine allows for the direct introduction of primary or secondary amines at the C5 position.

The choice of palladium precursor, ligand, and base is critical for achieving high yields.[9] Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which forms the C-N bond.[9][16]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[21]

Protocol: Buchwald-Hartwig Amination

-

Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).[9][17]

-

Reagent Addition: Add 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.[9][17]

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress.

-

Workup & Purification: After completion, cool the mixture, filter through a pad of Celite® to remove palladium residues, and concentrate. Purify the crude product by column chromatography.

Other Reactivity Pathways: Metal-Halogen Exchange

Beyond palladium catalysis, the C5-bromo substituent can undergo metal-halogen exchange. This reaction, typically performed with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures, replaces the bromine atom with lithium.[22][23][24]

The resulting 5-lithiated pyrimidine is a potent nucleophile and can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), providing a powerful alternative for functionalizing the C5 position.[23][25]

Protocol: Lithiation and Electrophilic Quench

-

Preparation: Dissolve 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flame-dried flask under argon.

-

Lithiation: Cool the solution to a low temperature (typically -78 °C). Add n-BuLi (1.1 equiv.) dropwise while maintaining the low temperature. Stir for a short period (10-30 minutes) to allow for complete metal-halogen exchange.[23]

-

Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) to the solution and stir for an additional 30-60 minutes at -78 °C before allowing the reaction to warm to room temperature.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry, and purify as previously described.

Biological and Medicinal Context

The pyrimidine scaffold is a cornerstone of many therapeutic agents.[3][4] Derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][26] Specifically, substituted pyrimidines are often investigated as kinase inhibitors, which are crucial in oncology for targeting signaling pathways implicated in cancer.[5][27]

5-Bromo-4,6-dimethoxy-2-methylpyrimidine serves as a key intermediate, allowing for the rapid synthesis of libraries of novel pyrimidine derivatives through the reactions described in this guide. The ability to systematically vary the substituent at the C5 position is critical for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of new drug candidates. Some brominated compounds themselves have shown potent anticancer activity by inducing apoptosis and inhibiting cell proliferation.[28]

Conclusion

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a highly valuable and versatile building block in synthetic chemistry. Its reactivity is dominated by the C5-bromo position, which readily engages in a suite of high-yield, palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Furthermore, it is amenable to metal-halogen exchange, opening up another avenue for diverse functionalization. A thorough understanding of this reactivity profile empowers chemists to strategically design and execute synthetic routes toward complex and potentially bioactive molecules, underscoring its importance in the landscape of modern drug discovery and materials science.

References

- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.

- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine - Benchchem.

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.

- Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR.

- Buchwald–Hartwig amination - Wikipedia.

- An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applications - Benchchem.

- The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3.

- Sonogashira Coupling | NROChemistry.

- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Semantic Scholar.

- (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure.

- Buchwald-Hartwig Amination - Chemistry LibreTexts.

- Pyrimidine derivatives. V. Synthesis and nucleophilic reactions of 5-bromo-6-bromomethyl-1-(2-bromoethyl and 2-bromopropyl) - SciSpace.

- Sonogashira coupling - Wikipedia.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

- 5-Bromo-2,4-dichloro-6-methylpyrimidine synthesis - ChemicalBook.

- Protocol for Nucleophilic Substitution on 5-Bromo-2,4-bis(methylthio)pyrimidine - Benchchem.

- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central.

- Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines | Request PDF.

- 5-Bromo-2,4-dimethoxypyrimidine | C6H7BrN2O2 | CID 255719 - PubChem.

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH.

- The Suzuki Reaction - Chem 115 Myers.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.

- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - ResearchGate.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.

- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes - Benchchem.

- Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... - ResearchGate.

- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem.

- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.

- Sonogashira Coupling - Chemistry LibreTexts.

- Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica.

- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).

- Concerted Nucleophilic Aromatic Substitutions - PMC - NIH.

- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate.

- Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia - ResearchGate.

- A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIE.

- Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed... - ResearchGate.

- Novel NO-TZDs and trimethoxychalcone-based DHPMs: design, synthesis, and biological evaluation as potential VEGFR-2 inhibitors - PubMed Central.

- Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ijpbs.com [ijpbs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]